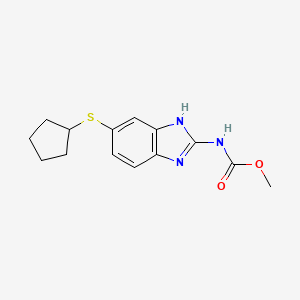

Cyclopentylalbendazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentylalbendazole is a compound with the empirical formula C14H17N3O2S and a molecular weight of 291.37 .

Synthesis Analysis

This compound sulfoxide is an analytical standard with the empirical formula C14H17N3O3S and a molecular weight of 307.37 . The synthesis of similar compounds involves a mixture of appropriate 2-chloro-N-substituted arylacetamide, 2-mercaptobenzimidazole, and triethylamine refluxed for 2 to 3 hours in ethanol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.37 g/mol. It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 rotatable bonds. Its exact mass and monoisotopic mass are 291.10414797 g/mol .Scientific Research Applications

Improving Physicochemical Properties for Parasitic Infections : Cyclopentylalbendazole derivatives, like modified β-cyclodextrin inclusion complexes, have been developed to improve the solubility and dissolution rate of Albendazole, enhancing its effectiveness against gastrointestinal helminthic infections (García et al., 2014).

Enhancing Antiparasitic Activity : Formulations like Albendazole-randomly methylated-β-cyclodextrin inclusion complexes have been found to increase the dissolution rate of Albendazole, thereby enhancing its antiparasitic activity in vivo, as demonstrated in a murine model of Trichinellosis (García et al., 2014).

Encapsulation in Liposomes for Controlled Release : Albendazole has been encapsulated in nanosize liposomes for effective and controlled release, offering potential improvements in the treatment of hydatid cysts (Panwar et al., 2010).

Comparative Efficacy in Cystic Echinococcosis : Studies have compared the performances of Albendazole with other compounds, like Flubendazole, in treating cystic echinococcosis, indicating potential improvements in therapy (Ceballos et al., 2011).

Analysis of Active Enantiomers against Parasites : Research has identified that specific enantiomers of Albendazole Sulfoxide are more active against certain parasites like Taenia solium, suggesting targeted drug development (Paredes et al., 2012).

Investigation of Intraoperative Applications : Albendazole has been investigated for its local application in surgical settings, particularly in the treatment of hydatidosis (Yetim et al., 2005).

Pharmacological Treatment of Echinococcosis : There has been significant progress in identifying new compounds and therapeutic targets for the treatment of human cystic and alveolar echinococcosis, with Albendazole being a key focus (Siles-Lucas et al., 2018).

Potential in Treating Neurocysticercosis : Trials have evaluated the effects of Albendazole in treating neurocysticercosis, a brain infection caused by Taenia solium cysts (Carpio et al., 2008).

Exploring Anticancer Properties : Recent research has shown potential anticancer properties of Albendazole and its derivatives, with investigations into its efficacy against breast and colon cancer (Petersen & Baird, 2021), and in a pilot study for advanced malignancy (Morris et al., 2001).

Drug Repositioning for Cancer Treatment : Studies have explored the repositioning of Albendazole as an antitumor compound, emphasizing the need for appropriate formulations for its application in cancer therapy (Priotti et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Cyclopentylalbendazole, like its parent compound Albendazole, is a benzimidazole anthelmintic . It primarily targets cytoplasmic microtubules in the cells of parasitic worms . These microtubules play a crucial role in vital processes such as cell division and intracellular transport .

Mode of Action

This compound exerts its anthelmintic effect by inhibiting the polymerization of tubulin into microtubules . This inhibition leads to the loss of cytoplasmic microtubules within the cells of the worm . The compound causes degenerative alterations in the tegument and intestinal cells of the worm by diminishing its energy production, ultimately leading to immobilization .

Biochemical Pathways

It is known that the disruption of microtubule formation affects theglucose uptake of the parasites, leading to their immobilization and death

Pharmacokinetics

Albendazole, its parent compound, is known to have poor and highly variable bioavailability . The drug’s pharmacologically active metabolite, albendazole sulfoxide, is characterized by substantial inter-individual pharmacokinetic variation . Factors such as age, existing parasitic infection, and consumption of a fatty meal prior to treatment have been associated with this variation .

Result of Action

The result of this compound’s action is the elimination of parasitic worms from the host organism. By disrupting the worms’ cellular structures and energy production, the compound effectively immobilizes and kills the parasites .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of a fatty meal prior to treatment can increase the systemic availability of the drug . Additionally, the presence of parasitic infection, particularly echinococcosis, can alter the pharmacokinetic parameters of the drug

properties

IUPAC Name |

methyl N-(6-cyclopentylsulfanyl-1H-benzimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-19-14(18)17-13-15-11-7-6-10(8-12(11)16-13)20-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWVEUDQOPUZNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.